MI-1481

Menin-MLL1 inhibitor Biochemical potency Protein-protein interaction

MI-1481 is the most potent reversible menin-MLL1 inhibitor reported, delivering a biochemical IC50 of 3.6 nM-a 10-fold improvement over earlier leads MI-463 and MI-503. Engineered for researchers requiring maximal target engagement in mechanistic studies of MLL-rearranged and NPM1-mutant leukemias. • Biochemical IC50: 3.6 nM (FP assay); cellular GI50: 34 nM (MLL-AF9), 36 nM (MV4;11), 61 nM (MOLM13) • Selectivity index >180 vs. control-transformed cells ensures on-target effects • Co-crystal structure solved (PDB: 6BXY); validated for CETSA, NanoBRET, and HCS applications

Molecular Formula C29H30F3N7O2S
Molecular Weight 597.66
CAS No. 1887178-64-4
Cat. No. B609017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMI-1481
CAS1887178-64-4
SynonymsMI-1481;  MI 1481;  MI1481.
Molecular FormulaC29H30F3N7O2S
Molecular Weight597.66
Structural Identifiers
SMILESN#CC(N1C[C@@H](OC2)CNC2=O)=CC3=C1C=CC(CN4CCC(NC5=C(C=C(CC(F)(F)F)S6)C6=NC=N5)CC4)=C3C
InChIInChI=1S/C29H30F3N7O2S/c1-17-18(2-3-25-23(17)8-20(11-33)39(25)14-21-12-34-26(40)15-41-21)13-38-6-4-19(5-7-38)37-27-24-9-22(10-29(30,31)32)42-28(24)36-16-35-27/h2-3,8-9,16,19,21H,4-7,10,12-15H2,1H3,(H,34,40)(H,35,36,37)/t21-/m0/s1
InChIKeyJTUOGOXWKQAKOR-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MI-1481 (CAS 1887178-64-4) Overview: A High-Potency Menin-MLL1 Interaction Inhibitor for Leukemia Research and Drug Discovery


MI-1481 (CAS 1887178-64-4) is a small-molecule inhibitor belonging to the thienopyrimidine class of compounds, developed through structure-based optimization to target the protein-protein interaction (PPI) between menin and mixed-lineage leukemia 1 (MLL1/KMT2A) [1]. This interaction is a critical oncogenic driver in MLL-rearranged (MLL-r) and NPM1-mutant acute leukemias. MI-1481 was identified as the lead compound (compound 28) from a medicinal chemistry campaign aimed at overcoming the challenges of blocking bivalent PPIs [1]. In the foundational study, MI-1481 demonstrated an exceptionally potent inhibition of the menin-MLL1 interaction with an IC50 value of 3.6 nM in a fluorescence polarization (FP) assay, establishing it as the most potent reversible menin-MLL1 inhibitor reported at the time of its publication [1][2]. The compound is characterized by a molecular weight of 597.65 g/mol, a molecular formula of C29H30F3N7O2S, and a calculated partition coefficient (cLogP) of 3.7 [2].

Why Generic Menin-MLL1 Inhibitor Substitution is Not Advisable: The Case for MI-1481's Unique Activity Profile


The menin-MLL1 PPI is a challenging drug target, and even minor structural modifications within the thienopyrimidine class can result in dramatic shifts in potency, cellular efficacy, and metabolic stability. A direct comparison within the same study series reveals that MI-1481 is not simply a more potent version of its predecessors; it represents a distinct optimization outcome. For instance, the 10-fold improvement in biochemical IC50 over earlier leads like MI-463 and MI-503 [1] is not a linear increase but a consequence of unique binding interactions identified through crystallography [1]. Furthermore, a simple potency comparison to clinical-stage inhibitors can be misleading, as many are optimized for oral bioavailability and pharmacokinetic (PK) properties over absolute in vitro potency. Substituting MI-1481 with a less potent analog, or a more PK-optimized clinical candidate, will fundamentally alter the experimental outcome, particularly in cellular assays where the relationship between target engagement and functional effect is non-linear. The following quantitative evidence details the specific, measurable differentiators that justify the selection of MI-1481 for research applications demanding maximal target inhibition.

MI-1481 Product-Specific Quantitative Evidence Guide: Head-to-Head Performance Data Against Key Comparators


MI-1481 vs. MI-463: A 10-Fold Improvement in Biochemical Potency for Menin-MLL1 Inhibition

MI-1481 demonstrates a 10-fold increase in inhibitory activity against the menin-MLL1 interaction compared to its predecessor, MI-463 . This improvement is quantified by a biochemical IC50 of 3.6 nM for MI-1481, measured via fluorescence polarization (FP) assay using a fluorescein-labeled MLL (4-43) peptide [1]. In contrast, MI-463 exhibits a significantly higher IC50 of 15.3 nM under comparable assay conditions . This potency advantage is a direct result of optimized molecular interactions revealed by crystallography [1].

Menin-MLL1 inhibitor Biochemical potency Protein-protein interaction

Superior Cellular Potency of MI-1481 in MLL-Rearranged Leukemia Models Compared to MI-463

MI-1481 exhibits markedly superior cellular potency against MLL-AF9 transformed murine bone marrow cells (a model of MLL-rearranged leukemia) compared to MI-463 [1]. MI-1481 achieves a growth inhibition (GI50) of 34 nM, while MI-463 shows a GI50 of 230 nM [1][2]. This represents a nearly 7-fold improvement in cellular potency, demonstrating that the enhanced biochemical activity translates effectively into a more pronounced anti-proliferative effect in a disease-relevant cellular model.

Cellular potency MLL-rearranged leukemia Growth inhibition

MI-1481 Demonstrates a High Selectivity Index for MLL-Rearranged Cells

A key differentiator for any targeted therapy is its ability to selectively inhibit disease-relevant cells over normal cells. For MI-1481, the selectivity index (SI) was calculated as >180, based on the ratio of GI50 values measured in a control cell line (HM-2) compared to MLL-AF9 transformed cells [1]. This indicates that MI-1481 is highly selective for cells dependent on the menin-MLL1 interaction. While MI-463 also demonstrates a high SI of 180 [1], the significantly lower absolute GI50 of MI-1481 (34 nM vs. 230 nM) provides a wider therapeutic window and greater experimental flexibility.

Selectivity index MLL-rearranged leukemia Cancer cell selectivity

Comparative Microsomal Stability of MI-1481 vs. MI-463 and Clinical Candidates

MI-1481 exhibits a half-life (T1/2) of 59 minutes in mouse liver microsomes, indicating moderate metabolic stability [1]. This is slightly lower than MI-463, which demonstrates a T1/2 of >60 minutes in the same assay [1]. This modest difference in stability is a direct trade-off for the substantial gains in biochemical and cellular potency. For context, clinical-stage menin inhibitors are extensively optimized for superior metabolic stability to support oral dosing, but often at the expense of maximal in vitro potency. For example, VTP50469 and SNDX-5613 are reported to have excellent oral bioavailability but with different potency profiles [2][3]. Therefore, MI-1481 is positioned as an ideal research tool where high potency is paramount, and the study design (e.g., in vitro assays, short-term ex vivo treatments) can accommodate its stability profile.

Microsomal stability Metabolic stability In vitro ADME

Potent Cellular Activity of MI-1481 in Human MLL-Rearranged Leukemia Cell Lines

The potency of MI-1481 is consistently demonstrated across multiple human MLL-rearranged leukemia cell lines. In the MV4;11 cell line (harboring an MLL-AF4 fusion), MI-1481 exhibits a GI50 of 36 nM, and in the MOLM13 cell line (harboring an MLL-AF9 fusion), the GI50 is 61 nM . This level of cellular activity is essential for validating target engagement and downstream biological effects in disease-relevant human models. While MI-463 also shows activity in these cells, the significantly higher GI50 values (e.g., 0.23 µM in MLL-AF9 transformed BMCs [1]) highlight the functional advantage of MI-1481's enhanced potency.

MLL-rearranged leukemia Human cancer cell lines Cellular potency

MI-1481 Downregulates Key MLL Fusion Target Genes in Leukemia Cells

Functional target engagement by MI-1481 is confirmed by its ability to downregulate the expression of HOXA9 and MEIS1, which are critical downstream target genes of MLL fusion proteins . Treatment of MV4;11 human MLL leukemia cells with 100 nM MI-1481 results in a marked reduction in the transcript levels of these genes . This on-target effect provides a mechanistic link between the compound's biochemical inhibition of the menin-MLL1 PPI and its anti-leukemic activity. While other menin inhibitors are also known to downregulate these genes, this data specifically validates the functional activity of MI-1481 at a cellular concentration that is easily achievable given its potent GI50.

Target engagement Gene expression MLL fusion proteins

Recommended Research and Industrial Application Scenarios for MI-1481 (CAS 1887178-64-4) Based on Quantitative Evidence


High-Potency Chemical Probe for In Vitro Studies of Menin-MLL1 Biology in MLL-Rearranged Leukemia

Given its exceptional biochemical and cellular potency (IC50 = 3.6 nM, GI50 = 34-61 nM in MLL-r cell lines [1]), MI-1481 is ideally suited for acute in vitro experiments requiring maximal inhibition of the menin-MLL1 interaction. This includes target engagement studies (e.g., CETSA, NanoBRET), detailed mechanistic investigations of MLL fusion protein-driven transcription, and high-content screening assays. Its high potency allows researchers to use lower compound concentrations, minimizing potential off-target effects and vehicle-related artifacts, thus yielding cleaner and more interpretable data [1].

Ex Vivo Treatment of Primary Patient Samples and Murine Bone Marrow Cells

The robust cellular activity of MI-1481 in MLL-AF9 transformed murine bone marrow cells (GI50 = 34 nM [1]) makes it a potent tool for ex vivo treatments. This scenario includes short-term culture of primary human MLL-r leukemia blasts or murine hematopoietic cells to assess effects on cell viability, differentiation, and gene expression. The high selectivity index (>180 [1]) ensures that observed effects are primarily due to on-target inhibition of menin-MLL1 rather than general cytotoxicity, which is crucial for translational studies validating the target in patient-derived material.

Reference Standard for Assay Development and Validation of Menin-MLL1 Inhibitors

As the most potent reversible menin-MLL1 inhibitor at the time of its reporting [1], MI-1481 serves as an excellent reference standard or positive control for developing and validating new assays for this PPI. Its well-characterized biochemical IC50 (3.6 nM) and cellular GI50 values provide a benchmark for comparing the performance of newly developed assays, ensuring sensitivity and reproducibility. This application is relevant for both academic core facilities and industrial drug discovery units engaged in high-throughput screening (HTS) and structure-activity relationship (SAR) studies of menin-MLL1 inhibitors.

Structural Biology Studies of Menin-Inhibitor Complexes

The crystal structure of the menin-MI-1481 complex has been solved (PDB ID: 6BXY [1]), revealing key hydrogen bond and hydrophobic interactions that contribute to its high potency. Therefore, MI-1481 is a valuable tool for co-crystallization studies or other structural biology techniques (e.g., cryo-EM) aimed at understanding the molecular basis of menin-MLL1 inhibition or exploring novel chemotypes. Its well-defined binding mode can serve as a reference point for structure-based drug design efforts focused on developing next-generation menin inhibitors [1].

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